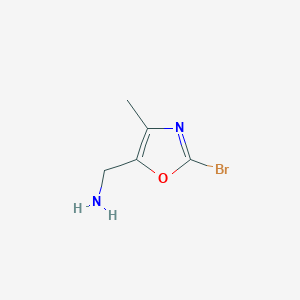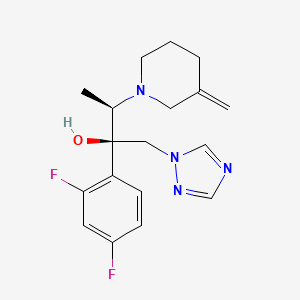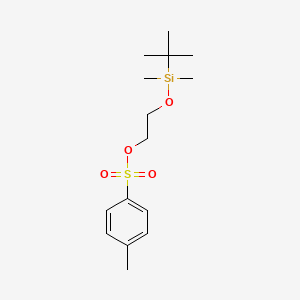
2-tert-Butyldimethylsilyloxyethyl Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyldimethylsilyloxyethyl Tosylate is a chemical compound with the molecular formula C15H26O4SSi and a molecular weight of 330.52 g/mol . It is an intermediate in the synthesis of Everolimus, a macrolide immunosuppressant derived from Rapamycin . This compound is known for its role in inhibiting cytokine-mediated lymphocyte proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for the protection and tosylation steps.
Purification: Purification of the final product through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.
Deprotection: The major product is the deprotected alcohol.
Aplicaciones Científicas De Investigación
2-tert-Butyldimethylsilyloxyethyl Tosylate has several scientific research applications, including:
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyldimethylsilyloxyethyl Tosylate involves its role as an intermediate in the synthesis of Everolimus. Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting mTOR, Everolimus suppresses cytokine-mediated lymphocyte proliferation, making it effective in immunosuppressive therapies .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl (Mesyl) Compounds: Similar to tosylates, mesylates are used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl (Triflyl) Compounds: These compounds are also used for similar purposes but offer better leaving group properties due to the electron-withdrawing trifluoromethyl group.
Uniqueness
2-tert-Butyldimethylsilyloxyethyl Tosylate is unique due to its specific use as an intermediate in the synthesis of Everolimus, which has significant medical applications . Its combination of a silyl-protected hydroxyl group and a tosylate leaving group makes it particularly useful in multi-step organic syntheses.
Propiedades
Fórmula molecular |
C15H26O4SSi |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3 |
Clave InChI |
SURVAMFPFPDSHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


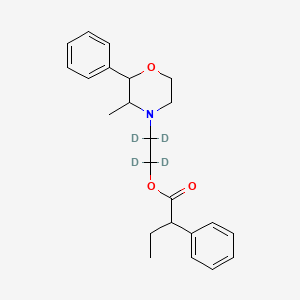
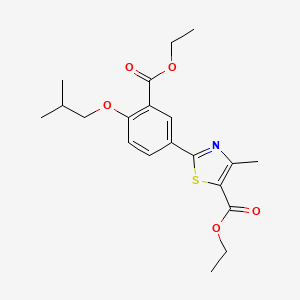
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

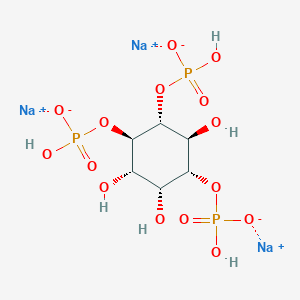
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)


